tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H32N2O2 It is characterized by the presence of a tert-butyl group, a cyclopentylmethyl group, and a piperidin-4-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentylmethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists. Its structural features enable interactions with various biological targets, making it valuable in drug discovery and development.
Medicine: The compound serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
- tert-Butyl 1-(phenylmethyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate
Comparison: tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds that may have different substituents, such as benzoyl or phenylmethyl groups. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable entity for specific applications.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopentylmethyl)piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-8-10-18(11-9-14)12-13-6-4-5-7-13/h13-14H,4-12H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFHIXGROIXMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134786 | |
Record name | Carbamic acid, N-[1-(cyclopentylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-37-0 | |
Record name | Carbamic acid, N-[1-(cyclopentylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(cyclopentylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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